

# Diamminesilver(1+) complexation equilibria in aqueous solution

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## Compound Focus: Diamminesilver(1+)

CAS No.: 16972-61-5

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## Chemical Overview and Key Data

The **diamminesilver(1+)** cation,  $[\text{Ag}(\text{NH}_3)_2]^+$ , is a linear complex where silver(I) is coordinated by two ammonia ligands [1]. The following table summarizes the key quantitative data available from recent studies.

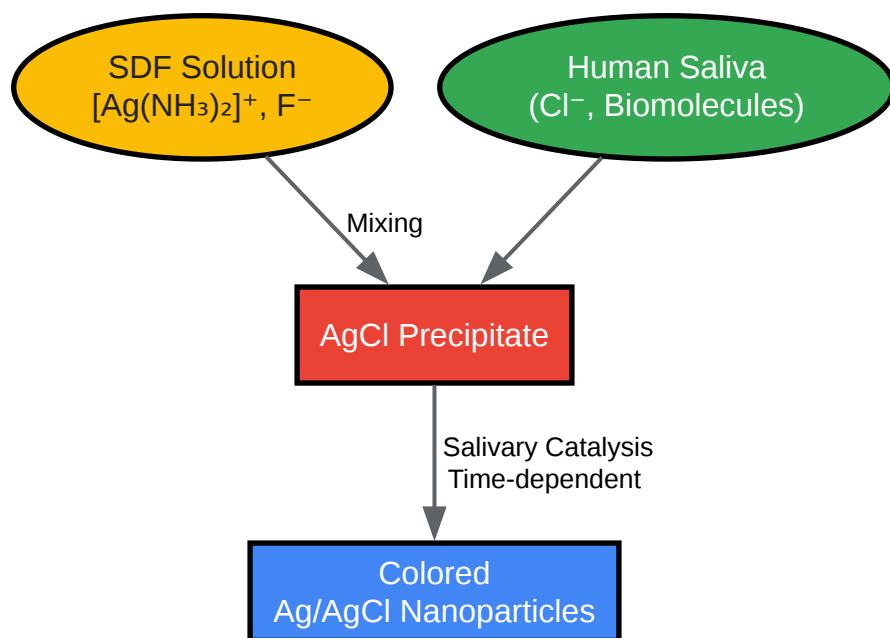
| Parameter               | Value / Description   | Context / Conditions   | Source  |
|-------------------------|---|--|---------|
| General Formula         | $[\text{Ag}(\text{NH}_3)_2]^+ / \text{Ag}(\text{NH}_3)_2\text{F}$       | Often applied as a fluoride salt (SDF)                                       | [1] [2] |
| Typical Application     | 38% (w/v) aqueous solution  | Commercial SDF products for dentistry  | [1]     |
| Formation & Dissolution | Dissolves to release $\text{Ag}^+$ , $\text{NH}_4^+$ , and $\text{F}^-$ | In deionized water; ions can recombine into $[\text{Ag}(\text{NH}_3)_2]^+$   | [2]     |
| Reaction with Chloride  | $\text{Ag}^+ + \text{Cl}^- \rightarrow \text{AgCl}$ (precipitate)       | In remineralization solution (pH 7.0) with $\text{Cl}^-$                     | [2]     |
| Reaction with Fluoride  | Formation of Fluorapatite (FAP)   | $\text{F}^-$ reacts with $\text{Ca}^{2+}$ and $\text{PO}_4^{3-}$ in solution | [2]     |

| Parameter      | Value / Description         | Context / Conditions   | Source |
|----------------|-----------------------------|--|--------|
| Redox Property | Ag(I)/Ag(0) couple: +0.80 V | Can be reduced to metallic silver (Ag <sup>0</sup> ) by biological electron donors | [1]    |

## Experimental Insights and Methodologies

Recent studies elucidate the behavior of  $[\text{Ag}(\text{NH}_3)_2]^+$  in different chemical environments using modern analytical techniques.

- **Real-Time Ion Monitoring with ISEs:** One study tracked the concentration changes of  $\text{Ag}^+$ ,  $\text{NH}_4^+$ , and  $\text{F}^-$  in real-time after adding SDF to various solutions using Ion Selective Electrodes (ISEs). In deionized water and acidic demineralization solution (pH 4.0),  $\text{Ag}^+$  and  $\text{NH}_4^+$  concentrations decreased over time while  $\text{F}^-$  increased, suggesting the reformation of a soluble complex like  $[\text{Ag}(\text{NH}_3)_2]^+$ . In a neutral remineralization solution,  $\text{Ag}^+$  precipitated immediately as  $\text{AgCl}$ , and  $\text{F}^-$  was consumed to form fluorapatite [2].
- **Solution Status via NMR Spectroscopy:** High-resolution  $^{19}\text{F}$  NMR analysis revealed differences between Silver Fluoride (SF) and SDF. SF solutions showed a broad fluoride signal, indicating rapid exchange between free and  $\text{Ag}(\text{I})$ -bound  $\text{F}^-$  on the NMR timescale. In contrast, SDF solutions exhibited a sharp resonance, similar to free  $\text{F}^-$ , suggesting a different solution environment and exchange kinetics [1].
- **Interaction with Biological Media:** When SDF interacts with human saliva, it leads to the sequential formation of an off-white  $\text{AgCl}$  precipitate, which slowly transforms into colored  $\text{Ag}/\text{AgCl}$ -based nanoparticles (CSNPs) at room temperature, a process catalyzed by salivary components [1]. The workflow for this interaction can be visualized as follows:



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*Workflow of SDF interaction with saliva leading to nanoparticle formation. [1]*

## Research Context and Mechanistic Insights

The primary research focus for  $[\text{Ag}(\text{NH}_3)_2]^+$  is its use in dentistry. Its effectiveness is attributed to a multifactorial mechanism of action [1]:

- **Antimicrobial Effect:**  $\text{Ag}^+$  ions act as a soft Lewis acid, strongly binding to thiol groups (-SH) in microbial proteins and enzymes, disrupting metabolic functions.
- **Remineralization Promotion:**  $\text{F}^-$  ions contribute to the formation of fluorapatite, a less acid-soluble mineral than tooth hydroxyapatite.
- **Complex Stability:** The  $[\text{Ag}(\text{NH}_3)_2]^+$  complex enhances penetration into carious lesions, with the ammonia ligands helping to maintain solubility at alkaline pH.

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## References

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2. Chemical kinetics of silver diammine fluoride in demineralization and... [pmc.ncbi.nlm.nih.gov]

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